5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other organic compounds . For instance, 2-Chloromethyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can be prepared by reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .
Molecular Structure Analysis
The molecular structure of “5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine” consists of a thieno[3,4-b][1,4]dioxine core with two chlorine atoms attached at the 5 and 7 positions . The molecular formula is C6H4Cl2O2S .
Scientific Research Applications
Anticonvulsant Activity
Kulandasamy et al. (2010) synthesized ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives, investigating their anticonvulsant activity. Their study revealed that naphthyloxy-substituted derivatives exhibited a strong response against induced seizures, with no toxicity observed at doses up to 2000 mg/kg, indicating potential for the development of new anticonvulsant drugs (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).
Light Stability in Organic Electronics
Jeuris et al. (2003) investigated the light stability of 3,4-ethylenedioxythiophene-based derivatives, including 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine. Their findings contribute to understanding the stability and degradation processes of organic electronic materials under light exposure, essential for the design of more stable organic electronic devices (Jeuris, Groenendaal, Verheyen, Louwet, & Schryver, 2003).
Conductive Polymers and Biosensor Applications
Emre et al. (2011) explored the electrochemical deposition of poly(4,7-di(2,3)-dihydrothieno[3,4-b][1,4]dioxin-5-yl-benzo[1,2,5]thiadiazole) and its selenadiazole counterpart on graphite electrodes for biosensor applications. Their work demonstrates the potential of these polymers as immobilization matrices for enzyme-based biosensors, highlighting the relevance of this compound derivatives in the development of biosensing technologies (Emre, Ekiz, Balan, Emre, Timur, & Toppare, 2011).
Supramolecular Conductors
Imakubo et al. (2006) reported the preparation of novel organic conductors based on diiodotetrathiafulvalene derivatives, incorporating structures related to this compound. These conductors, formed with spherical halide ions as counter anions, exhibited metallic conductivity and two-dimensional Fermi surfaces, underlining the compound's utility in developing supramolecular conductive materials (Imakubo, Shirahata, Hervé, & Ouahab, 2006).
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJXEABHQWNIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623270 | |
Record name | 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225518-49-0 | |
Record name | 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-3,4-ethylenedioxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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